

Structural Elucidation of 2-Ethyl-4-methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-4-methylthiazole

Cat. No.: B098465

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This technical guide provides an in-depth analysis of the structural elucidation of **2-Ethyl-4-methylthiazole** (CAS No: 15679-12-6), a heterocyclic compound significant as a flavoring agent and a building block in medicinal chemistry.^{[1][2]} This document outlines the key analytical techniques and experimental data that confirm its molecular structure.

Molecular and Physical Properties

2-Ethyl-4-methylthiazole is a colorless to pale yellow liquid with a characteristic nutty and green odor.^[3] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₉ NS	^{[3][4]}
Molecular Weight	127.21 g/mol	^{[3][4]}
IUPAC Name	2-ethyl-4-methyl-1,3-thiazole	^[3]
Boiling Point	161-162 °C at 760 mmHg	^{[2][3]}
Density	1.026 g/mL at 25 °C	^[2]
Refractive Index	n _{20/D} 1.505	^[2]

Spectroscopic Analysis for Structural Confirmation

The structural framework of **2-Ethyl-4-methylthiazole** is unequivocally established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum exhibits distinct signals corresponding to the ethyl and methyl groups, as well as the lone proton on the thiazole ring.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.9	s	1H	Thiazole C5-H
~2.9	q	2H	-CH ₂ - (Ethyl group)
~2.4	s	3H	-CH ₃ (at C4)
~1.3	t	3H	-CH ₃ (Ethyl group)

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

The carbon NMR spectrum confirms the presence of six distinct carbon atoms in the molecule.

Chemical Shift (ppm)	Assignment
~168	C2 (Thiazole ring)
~148	C4 (Thiazole ring)
~115	C5 (Thiazole ring)
~29	-CH ₂ - (Ethyl group)
~17	-CH ₃ (at C4)
~14	-CH ₃ (Ethyl group)

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

GC-MS analysis of **2-Ethyl-4-methylthiazole** typically shows a molecular ion peak ($[M]^+$) at m/z 127, confirming its molecular weight.[3] The fragmentation pattern is consistent with the proposed structure, with major fragments observed at m/z 112, 99, and 72.[3]

m/z	Relative Intensity	Putative Fragment
127	High	$[M]^+$
112	Moderate	$[M - CH_3]^+$
99	Moderate	$[M - C_2H_4]^+$
72	High	$[C_3H_2NS]^+$

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of **2-Ethyl-4-methylthiazole** would show characteristic absorption bands for C-H, C=N, and C=C bonds within the thiazole ring and the alkyl substituents.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural elucidation of **2-Ethyl-4-methylthiazole**.

NMR Spectroscopy

- **Sample Preparation:** A small amount of purified **2-Ethyl-4-methylthiazole** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- **Data Processing:** The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

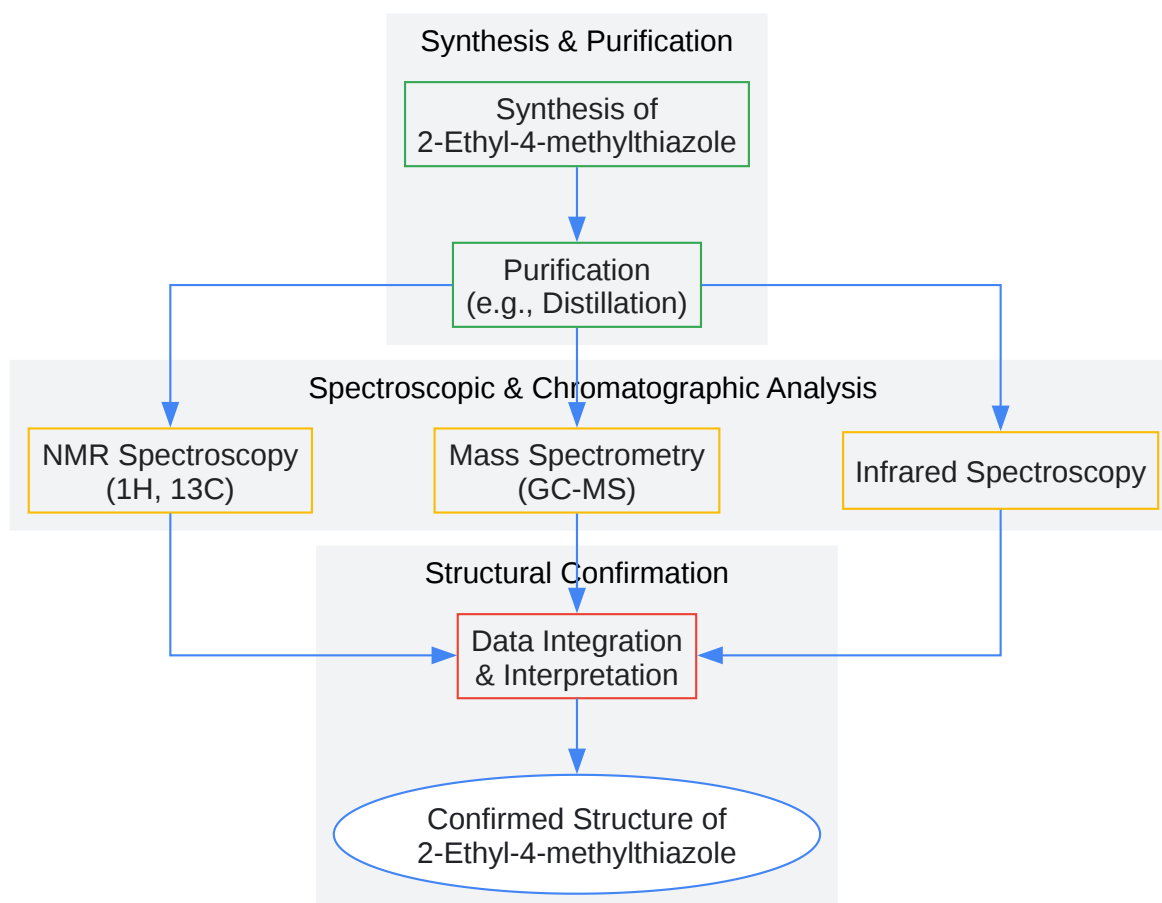
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2-Ethyl-4-methylthiazole** in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used.
- **GC Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - **Injector Temperature:** Typically 250 °C.
 - **Oven Program:** A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.
 - **Carrier Gas:** Helium or hydrogen.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard.

- Mass Analyzer: Quadrupole or ion trap.
- Scan Range: m/z 35-300.
- Data Analysis: The resulting chromatogram identifies the retention time of the compound, and the mass spectrum for that peak is analyzed for the molecular ion and fragmentation pattern.

Visualizing the Elucidation Process

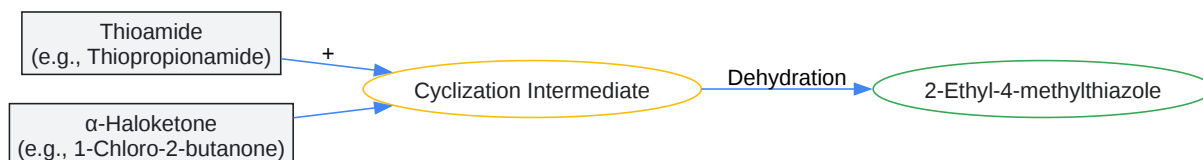
The logical flow of structural elucidation can be represented as a workflow diagram.



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Caption: Workflow for the structural elucidation of **2-Ethyl-4-methylthiazole**.

A common synthetic route to thiazole derivatives involves the Hantzsch thiazole synthesis.



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Caption: Generalized Hantzsch synthesis for **2-Ethyl-4-methylthiazole**.

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